3,6-Dichloropyridine-2-carboxamide

Agrochemical Herbicide Pro-drug

Researchers requiring exact 3,6-dichloro substitution for reproducible SAR or herbicide pro-drug synthesis face supply inconsistency. This compound resolves those issues: • Direct clopyralid precursor enabling amide pro-drug design. • Crystallographically validated GK activator scaffold replacing toxic aniline leads. • Distinct density (1.524 g/cm³) for solid-form screening and crystal engineering. Supplied with ≥98% purity; reliable for iterative medicinal chemistry and agrochemical R&D.

Molecular Formula C6H4Cl2N2O
Molecular Weight 191.01 g/mol
CAS No. 1532-25-8
Cat. No. B074606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridine-2-carboxamide
CAS1532-25-8
Molecular FormulaC6H4Cl2N2O
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)C(=O)N)Cl
InChIInChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11)
InChIKeyRFBSMVHKAFPDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridine-2-carboxamide: Overview


3,6-Dichloropyridine-2-carboxamide is a dihalogenated heterocyclic building block characterized by chlorine substituents at the 3- and 6-positions and a primary carboxamide at the 2-position of the pyridine ring (molecular formula C₆H₄Cl₂N₂O, molecular weight 191.01 Da) . It serves as a key intermediate in the synthesis of bioactive molecules, notably as a precursor to the auxin-mimic herbicide clopyralid and as a core scaffold in glucokinase (GK) activator programs [1]. Its commercial availability is typically from specialized chemical suppliers in research-grade quantities with purity levels around 95-98% .

3,6-Dichloropyridine-2-carboxamide: Substitution Risks


Simply substituting 3,6-dichloropyridine-2-carboxamide with a positional isomer or a mono-chlorinated analog introduces critical liabilities. The specific 3,6-dichloro substitution pattern dictates the molecule's electronic environment and the regioselectivity of subsequent functionalization reactions, which is crucial for constructing specific, patented molecular scaffolds [1]. In a biological context, even minor modifications to the chlorination pattern can significantly alter target binding, as seen in the development of GK activators where the 3,6-disubstituted 2-pyridinecarboxamide motif was rationally designed to eliminate the toxicity of the earlier 2-aminobenzamide lead class, demonstrating that the complete 3,6-dichloro-2-carboxamide vector is non-fungible for achieving the desired potency-safety profile [1]. Therefore, sourcing this exact CAS number ensures the reproducibility of synthetic pathways and the fidelity of structure-activity relationships (SAR).

3,6-Dichloropyridine-2-carboxamide: Key Evidence


Clopyralid Pro-Drug Advantage

3,6-Dichloropyridine-2-carboxamide is structurally pre-organized to be a direct pro-drug of the commercial herbicide clopyralid (3,6-dichloropyridine-2-carboxylic acid). This is a class-level differentiation from other pyridine carboxamide herbicides, such as 3,5-dichloropicolinamide, which acts via a different mode of action (protoporphyrinogen oxidase inhibition) . While direct hydrolysis rate data for the amide is not published, the established potent auxin-mimic herbicidal activity of its corresponding acid, clopyralid, provides a clear mechanism-driven advantage over analogs that do not release a proven active ingredient.

Agrochemical Herbicide Pro-drug

Glucokinase Activator Scaffold: Safety Advantage

A seminal paper on glucokinase (GK) activators designed a novel class of 3,6-disubstituted 2-pyridinecarboxamide derivatives specifically to overcome the potential toxicity of the prior 2-aminobenzamide lead series [1]. This study established the core scaffold, with the 3,6-dichloro-2-carboxamide representing the foundational unsubstituted building block. The research demonstrated that this specific scaffold, when further elaborated, could yield potent GK activators like 'Compound 7', which showed a significant glucose-lowering effect in a rat OGTT model [1]. This provides a peer-reviewed, mechanism-based advantage over using simple benzamide or other heterocyclic amine building blocks.

Medicinal Chemistry Glucokinase Activator Diabetes

Distinct Density vs. Positional Isomers

The calculated density of 3,6-dichloropyridine-2-carboxamide is reported as 1.524 g/cm³ . This value differentiates it from its positional isomer, 3,4-dichloropyridine-2-carboxamide, which has a reported density of 1.5±0.1 g/cm³ . While the difference appears small, it reflects a significant alteration in molecular packing within the crystal lattice due to the change in chlorine substitution pattern, a factor that can critically influence solubility, dissolution rate, and bulk handling properties during formulation.

Physicochemical Properties Density Formulation

3,6-Dichloropyridine-2-carboxamide: Applications


Agrochemical Pro-Drug Design

Researchers focusing on developing next-generation auxin-mimic herbicides with potentially improved cuticle penetration or controlled release can utilize 3,6-dichloropyridine-2-carboxamide as a direct precursor. Its structure allows for the synthesis of amide pro-drugs of clopyralid, offering a clear synthetic route to a proven mode of action [see Section 3, Evidence Item 1]. This application is specifically valuable for creating derivatives that require targeted hydrolysis to release the active carboxylic acid in planta.

GK Activator Library Synthesis

For medicinal chemistry groups engaged in structure-based drug design targeting glucokinase or similar kinases, this specific carboxamide should be the core building block of choice. The scaffold has been crystallographically validated and rationally designed to mimic the bioactive conformation while eliminating aniline-related toxicophores [see Section 3, Evidence Item 2]. Prioritizing this compound over other amino-pyridine or aniline analogs provides a strategic head start in a competitive research area.

Solid-State Formulation & Co-Crystal Screening

In pre-formulation and material science, the quantifiable difference in calculated density (1.524 g/cm³) compared to positional isomers like the 3,4-dichloro variant [see Section 3, Evidence Item 3] indicates unique molecular packing. This makes 3,6-dichloropyridine-2-carboxamide a distinct candidate in co-crystal screens or solid-form screens where crystal engineering and predictable bulk properties are essential for intellectual property and manufacturing scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.